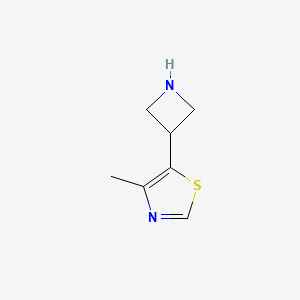
1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with an isopropylthioethyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Isopropylthioethyl Group: The isopropylthioethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of an alkyl halide with a thiolate anion can yield the desired thioether.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopropylthioethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Methylthio)ethyl)-1h-pyrazol-4-amine: Similar structure but with a methylthio group instead of an isopropylthio group.
1-(2-(Ethylthio)ethyl)-1h-pyrazol-4-amine: Similar structure but with an ethylthio group instead of an isopropylthio group.
Uniqueness
1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine is unique due to the presence of the isopropylthioethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal applications.
Propiedades
Fórmula molecular |
C8H15N3S |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
1-(2-propan-2-ylsulfanylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3S/c1-7(2)12-4-3-11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3 |
Clave InChI |
YYHROJSSVQEEJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SCCN1C=C(C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
![rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans](/img/structure/B13535801.png)
![1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13535804.png)
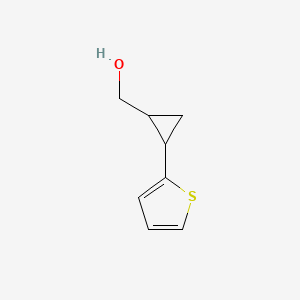
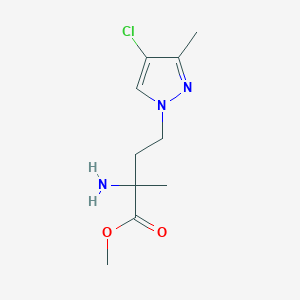
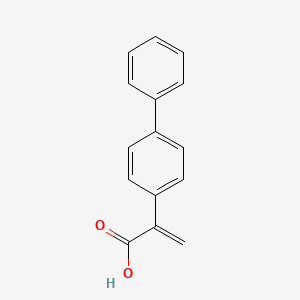
![2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B13535825.png)
![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)
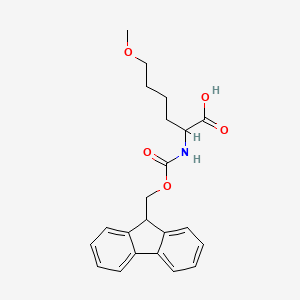
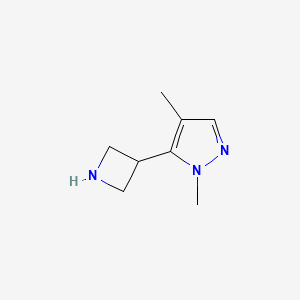

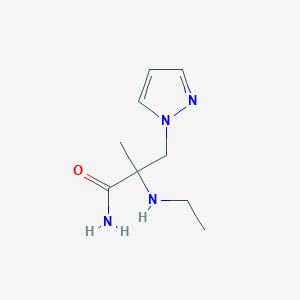
![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)
